Rancinamycin III

Description

Historical Context and Discovery of the Rancinamycin Complex

The rancinamycin complex, which includes Rancinamycin III, was first identified as a group of secondary metabolites produced by the bacterium Streptomyces lincolnensis. nih.govnih.govjst.go.jp Initial studies in 1976 revealed that these compounds are produced when the bacterium is cultured in a sulfur-depleted medium. nih.govnih.govjst.go.jp The complex consists of several related compounds, designated as Rancinamycins I, II, III, and IV. nih.gov The structures of these primary components were initially determined using spectroscopic methods such as Infrared (IR), Ultraviolet (UV), Proton Magnetic Resonance (PMR), and Carbon-13 Nuclear Magnetic Resonance (CMR) spectra. nih.govjst.go.jp

Classification of this compound as a Secondary Metabolite and Unsaturated Carbasugar

This compound is classified as a secondary metabolite. Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. wikipedia.orgbjid.org.br Instead, they often play a role in mediating ecological interactions. The production of rancinamycins by Streptomyces species is a characteristic example of their complex secondary metabolism. wikipedia.orgbjid.org.br

Structurally, this compound is an unsaturated carbasugar. Carbasugars, or pseudosugars, are a class of carbohydrate mimetics where the oxygen atom in the cyclic structure of a sugar is replaced by a methylene (B1212753) group. uj.edu.pl The "unsaturated" designation indicates the presence of one or more double bonds within the carbocyclic ring. This structural feature is significant in its chemical properties and biological interactions.

Producing Organisms and Natural Occurrence in Streptomyces Species

The primary producing organism of this compound is the Gram-positive bacterium Streptomyces lincolnensis. nih.govnih.govkoreascience.kr Streptomyces is a large genus of Actinomycetota, predominantly found in soil and decaying vegetation, and is renowned for its ability to produce a wide array of bioactive compounds, including a majority of clinically useful antibiotics of natural origin. wikipedia.orgbjid.org.brmdpi.com The production of the rancinamycin complex by S. lincolnensis is specifically induced under conditions of sulfur limitation. nih.govnih.govjst.go.jp While S. lincolnensis is the original and most cited source, other actinomycetes strains have also been identified as producers of this compound. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

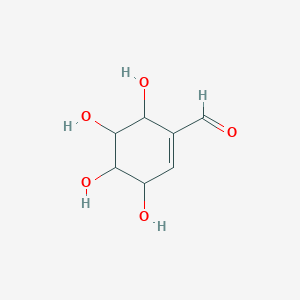

Molecular Formula |

C7H10O5 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

3,4,5,6-tetrahydroxycyclohexene-1-carbaldehyde |

InChI |

InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1-2,4-7,9-12H |

InChI Key |

KQQCGAKRCKYICB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(C(C(C1O)O)O)O)C=O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Basis

Identification of Biosynthetic Precursors and Intermediates

The construction of the Rancinamycin III scaffold begins with the incorporation of simple metabolic precursors. The primary building blocks for the polyketide backbone are acetate (B1210297) and propionate (B1217596) units, which are supplied in the form of malonyl-CoA and methylmalonyl-CoA, respectively. vulcanchem.com These are sequentially added to a growing polyketide chain.

In addition to the polyketide precursors, the biosynthesis of this compound incorporates an amino acid moiety. Specifically, the amino acid D-alanine is integrated into the structure, a process mediated by the NRPS component of the biosynthetic machinery. vulcanchem.com While specific intermediates for the this compound pathway have not been exhaustively detailed in the literature, the general pathway is understood to proceed through a series of linear polyketide-peptide intermediates that are covalently tethered to the PKS/NRPS enzyme complex before undergoing cyclization and subsequent modifications.

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is catalyzed by a series of enzymatic domains housed within the large PKS and NRPS proteins. Each module of the PKS is responsible for one cycle of polyketide chain elongation and modification. encyclopedia.pubbeilstein-journals.org

The key enzymatic domains and their functions include:

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein. encyclopedia.pubbeilstein-journals.org

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm. encyclopedia.pub

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain. encyclopedia.pubbeilstein-journals.org

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group of the newly added extender unit to a hydroxyl, double bond, or a fully reduced carbon-carbon bond, respectively. beilstein-journals.org

The NRPS module contains the following key domains:

Adenylation (A) domain: Recognizes and activates the specific amino acid (D-alanine) by converting it to an aminoacyl-adenylate. encyclopedia.pub

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid. encyclopedia.pubbeilstein-journals.org

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid. encyclopedia.pub

Following the assembly of the linear polyketide-peptide chain, a Thioesterase (TE) domain is responsible for the release and macrocyclization of the molecule, forming the characteristic 21-membered macrocyclic lactam ring of the rancinamycins. vulcanchem.combeilstein-journals.org

Subsequent to the initial construction of the macrocycle, a series of post-PKS modifications occur. These tailoring reactions are crucial for the final structure and biological activity of this compound. Key enzymes involved in these steps are oxidoreductases , which are responsible for hydroxylations and epoxidations on the ansamycin (B12435341) backbone. vulcanchem.com The variability in these post-PKS modifications among different but related producer strains can lead to the generation of various rancinamycin analogs. vulcanchem.com

Genetic Loci and Gene Clusters Associated with Rancinamycin Biosynthesis

The genes encoding the enzymes for Rancinamycin biosynthesis are organized into a large, contiguous biosynthetic gene cluster (BGC). The rancinamycin BGC in Streptomyces lincolnensis spans approximately 85 kilobases (kb) of DNA. vulcanchem.com This cluster contains the genes for the modular PKS and NRPS enzymes, as well as the genes for the tailoring enzymes like oxidoreductases. vulcanchem.com

Genomic analyses of producer strains have revealed conserved gene clusters that encode the machinery for assembling the ansamycin backbone. vulcanchem.com The organization of the BGC typically follows a co-linearity rule, where the order of the modules within the PKS and NRPS genes corresponds to the order of incorporation of the precursors into the final product. researchgate.net

While the complete sequence and detailed annotation of the this compound-specific BGC are not fully elucidated in publicly available literature, it is understood to contain all the necessary genetic information for the synthesis of the core structure and its subsequent modifications. The production of rancinamycins, including this compound, is notably induced under sulfur-limited culture conditions. nih.gov

Metabolic Engineering Approaches for Pathway Elucidation and Optimization

Metabolic engineering strategies are powerful tools for both understanding and improving the production of secondary metabolites like this compound. While specific published examples of metabolic engineering focused solely on this compound are scarce, general approaches applied to Streptomyces can be considered.

For pathway elucidation, techniques such as gene knockout or heterologous expression of the BGC can be employed. nih.gov By inactivating specific genes within the cluster, researchers can observe the accumulation of biosynthetic intermediates, thereby piecing together the steps of the pathway.

To enhance the production of rancinamycins, metabolic engineering can be used to:

Increase the supply of precursors: Overexpression of genes involved in the synthesis of malonyl-CoA, methylmalonyl-CoA, and D-alanine can boost the availability of these key building blocks. researchgate.net

Optimize regulatory networks: Manipulation of regulatory genes within the BGC or global regulators in Streptomyces can lead to increased expression of the biosynthetic genes. frontiersin.org

Modify the biosynthetic machinery: Engineering the PKS and NRPS modules themselves, for instance by swapping domains, could potentially lead to the production of novel rancinamycin analogs.

These metabolic engineering strategies hold the potential to not only increase the yield of this compound but also to generate novel derivatives with potentially improved therapeutic properties.

Chemical Synthesis and Stereochemical Elucidation

Total Synthesis Strategies for Rancinamycin III and Analogues

Synthetic approaches to this compound and its analogues have primarily focused on the construction of its core carbocyclic structure. These strategies can be broadly categorized based on the nature of the starting materials.

One of the most prominent strategies involves the use of carbohydrates as chiral pool starting materials. This approach leverages the inherent stereochemistry of sugars like D-glucose to build the densely functionalized cyclohexane (B81311) ring of the target molecule. A key example is the synthesis of a rancinamycin analogue pioneered by Otero and colleagues, which begins with D-glucose and proceeds through a critical nitrosugar intermediate. doi.orgvulcanchem.com This route establishes the absolute stereochemistry of the final product based on the configuration of the starting sugar.

A different approach begins with non-carbohydrate precursors. For instance, an enantioselective synthesis of a derivative of (+)-Rancinamycin III has been accomplished starting from furan. acs.orgresearchgate.net This strategy requires the establishment of chirality through asymmetric reactions during the synthetic sequence, rather than relying on a chiral starting material. These varied approaches highlight the flexibility of modern organic synthesis in accessing complex natural products and their analogues.

Synthetic Routes from Carbohydrate Precursors (e.g., Nitrosugars)

The synthesis of rancinamycin-like carbasugars from carbohydrate precursors represents a powerful and frequently employed strategy. scribd.com The use of nitrosugars as key intermediates is a noteworthy tactic within this approach. doi.orgrsc.org A landmark synthesis of a close analogue of this compound, specifically (3S,4S,5S,6R)-5-benzyloxy-6-hydroxy-3,4-(isopropylidendioxy)-cyclohex-1-enecarbaldehyde, illustrates this process effectively. doi.orgjst.go.jp

The synthesis begins with D-glucose and involves several key transformations:

Preparation of a Nitroolefin: D-glucose is converted into the key nitrosugar intermediate, 3-O-benzyl-5,6-dideoxy-1,2-O-isopropylidene-6-nitro-α-d-xilo-hex-5-enofuranose. doi.org This nitroolefin is primed for nucleophilic attack.

Stereoselective Michael Addition: The nitroolefin undergoes a stereoselective Michael addition with a nucleophile, 2-lithio-1,3-dithiane. This reaction forms a crucial carbon-carbon bond and sets a new stereocenter, yielding 3-O-benzyl-5,6-dideoxy-5-C-(1,3-dithian-2-yl)-6-nitro-β-l-idofuranose. doi.org

Intramolecular Cyclization (Henry Reaction): The resulting acyclic nitro-dithiane compound is then induced to cyclize. This transformation, an intramolecular nitro-aldol or Henry reaction, forms the six-membered carbasugar ring. doi.orgrsc.org This step is highly enantioselective and leads to the formation of the desired nitro-substituted inositol (B14025) derivative. doi.org

Final Conversion: The nitro-cyclitol intermediate is then converted through several further steps, including the elimination of the nitro group, to afford the final rancinamycin-like target compound. doi.orgvulcanchem.com

| Step | Key Reactant/Intermediate | Transformation | Significance |

|---|---|---|---|

| 1 | D-glucose | Conversion to Nitroolefin | Installation of the nitro group for subsequent cyclization. |

| 2 | 3-O-benzyl-5,6-dideoxy-1,2-O-isopropylidene-6-nitro-α-d-xilo-hex-5-enofuranose | Stereoselective Michael Addition | Key C-C bond formation with 2-lithio-1,3-dithiane. doi.org |

| 3 | 3-O-benzyl-5,6-dideoxy-5-C-(1,3-dithian-2-yl)-6-nitro-β-l-idofuranose | Intramolecular Henry Reaction | Enantioselective formation of the core cyclohexane ring. doi.org |

| 4 | (1S,2S,3S,4S,5S,6R)-5-benzyloxy-6-hydroxy-3,4-(isopropylidendioxy)-2-nitro-cyclohexanecarbaldehyde propylene (B89431) dithioacetal | Functional Group Manipulation | Conversion to the final rancinamycin analogue. doi.org |

Development of Novel Synthetic Transformations Relevant to the Rancinamycin Core

The pursuit of this compound and other carbasugars has spurred the development and application of novel and powerful synthetic reactions. These transformations are crucial for efficiently constructing the complex and highly functionalized core structure.

A central transformation in the synthesis from sugar precursors is the intramolecular Henry reaction (or nitro-aldol reaction). This reaction, involving the cyclization of a nitro-sugar derivative, is a powerful method for forming nitrocycloalkanes with a high degree of stereocontrol, making it ideal for creating the carbasugar core. doi.orgrsc.org

The Michael addition of stabilized carbanions, such as the 2-lithio-1,3-dithiane used in the synthesis by Otero et al., to α,β-unsaturated nitro compounds is another critical C-C bond-forming reaction. doi.org The stereoselectivity of this addition is vital for establishing the correct configuration of the substituents on the cyclohexane ring.

Beyond these specific examples, the broader field of carbasugar synthesis utilizes a variety of advanced methods that are relevant to the rancinamycin core. These include:

Ring-Closing Metathesis (RCM): A powerful reaction for forming cyclic structures, including the carbocyclic core of sugar mimics. rsc.org

Radical Cyclizations: The use of radical intermediates to form C-C bonds and construct cyclic systems from acyclic precursors.

Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination: A reaction that forms a double bond within a molecule to close a ring, often used in the synthesis of carbapyranoses. rsc.org

These diverse synthetic tools provide chemists with multiple pathways to access the rancinamycin core and to generate a wide range of analogues for further study. doi.org

Rancinamycin Iii Analogues and Derivatives: Design and Synthesis

Rational Design Principles for New Analogues based on Structural Motifs

The rational design of new Rancinamycin III analogues is fundamentally guided by its core structural motif: a polyhydroxylated cyclohexene (B86901) ring. This carbocyclic core is a prime target for modification to develop novel compounds with potentially improved bioactivity. The analysis of structure-activity relationships (SAR) is crucial for this process, allowing for the determination of which chemical groups are responsible for the compound's biological effects. wikipedia.org

Design principles for new this compound analogues would logically focus on:

Modification of the Cyclohexene Ring: Altering the number and stereochemistry of the hydroxyl groups on the cyclohexane (B81311) ring can significantly impact the molecule's interaction with biological targets. The lack of an easily hydrolyzable glycosidic bond already confers significant stability to the carbasugar structure. doi.org

Side-Chain Modification: The substituents on the ring are key targets for chemical alteration. Introducing new functional groups can modulate properties such as solubility, cell permeability, and binding affinity to target enzymes or receptors.

Stereochemical Variation: The synthesis of stereoisomers of the natural product is a critical step in understanding the spatial requirements for its biological activity. The total synthesis of a rancinamycin-like compound has paved the way for preparing a wider range of isomers for biological evaluation. doi.org

While detailed SAR studies for this compound are not widely published, the overarching goal is to use its structure as a template. By systematically modifying its functional groups and stereocenters, chemists can probe the key interactions responsible for its antibiotic activity and design derivatives with enhanced potency or new biological functions.

Chemical Modification Strategies for Enhanced Activity or Stability

Chemical synthesis provides the essential tools to create derivatives of this compound that are not accessible through biological pathways. A key achievement in this area has been the total synthesis of a rancinamycin analogue from D-glucose, demonstrating a viable pathway for generating structurally diverse derivatives. doi.org This synthetic route employs several strategic chemical reactions to build the complex carbocyclic core. doi.org

The key stages of this synthesis serve as a blueprint for chemical modification strategies:

Stereoselective Michael Addition: The synthesis begins with a nitro-olefin derived from D-glucose. A crucial step is the Michael addition of a nucleophile, such as 2-lithio-1,3-dithiane, to this starting material. This reaction sets a key stereocenter in the growing carbon chain. doi.org

Intramolecular Henry Reaction: Following the Michael addition and subsequent deprotection steps, an intramolecular nitroaldol condensation (Henry reaction) is used to form the six-membered ring. This cyclization is a powerful method for creating nitro-functionalized carbocycles, which are direct precursors to the final carbasugar structure. doi.org

Functional Group Manipulation: The final steps involve the chemical modification of the nitro group and other functionalities to yield the desired polyhydroxylated cyclohexene structure. doi.org

These synthetic methodologies allow for the creation of a library of analogues by varying the building blocks and reaction conditions at each step. Such a library is essential for systematic SAR studies and for optimizing the compound's properties for enhanced activity or improved stability. doi.org

| Synthetic Step | Key Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Michael Addition | 2-lithio-1,3-dithiane, THF, -78°C | Carbon-carbon bond formation and stereocenter installation. | doi.org |

| Deprotection | Aqueous Acetic Acid (reflux), then NaHCO₃/MeOH | Removal of isopropylidene protecting group to enable cyclization. | doi.org |

| Intramolecular Henry Reaction | Base-mediated (NaHCO₃) cyclization of the open-chain nitrosugar. | Formation of the core nitrocyclohexane (B1678964) ring structure. | doi.org |

| Final Conversion | Further steps including protection and functional group removal. | Conversion of the nitrocarbasugar intermediate to the target analogue. | doi.org |

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the precision of enzymes with the practicality of chemical reactions to construct complex molecules. This approach offers advantages such as high stereoselectivity and milder reaction conditions compared to purely chemical methods. csic.es While specific chemoenzymatic routes for this compound are not extensively detailed in the literature, the principles can be applied to its known chemical synthesis pathway.

For instance, a chemoenzymatic variant of the Henry reaction has been described for the synthesis of other carbasugars. researchgate.net This involves using an aldolase (B8822740) enzyme to catalyze the key cyclization step, which could potentially be adapted for the synthesis of this compound analogues to improve stereochemical control and yield. researchgate.net

Potential chemoenzymatic strategies for this compound derivatives could include:

Enzymatic Aldol Condensation: Utilizing an aldolase for the intramolecular Henry reaction could provide superior control over the formation of the cyclohexane ring's stereocenters.

Selective Protection/Deprotection: Enzymes such as lipases or proteases can be used for the regioselective acylation or deacylation of the multiple hydroxyl groups, simplifying complex multi-step protection and deprotection sequences.

Glycosylation: Glycosyltransferase enzymes could be employed to attach various sugar moieties to the carbasugar core, creating novel glyco-derivatives with potentially altered biological activities.

The integration of biocatalysts into the synthetic workflow holds promise for the efficient and selective production of novel this compound derivatives for further biological screening. nih.gov

Computational Chemistry Approaches in Analog Design (e.g., molecular modeling, QSAR studies as methodologies)

Computational chemistry is an indispensable tool in modern drug discovery, enabling the design and prediction of the properties of new molecules before their synthesis. diva-portal.org For this compound, methodologies like molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are highly applicable for guiding the design of new analogues. Current time information in Bangalore, IN.d-nb.info

Molecular Modeling and Docking: This approach involves creating a three-dimensional model of this compound and "docking" it into the binding site of a known or predicted biological target. This simulation helps to visualize how the molecule interacts with the target protein at an atomic level. mdpi.comnih.gov By understanding these interactions, researchers can rationally design modifications to the this compound structure to improve its binding affinity and, consequently, its biological activity. For example, a hydroxyl group forming a critical hydrogen bond could be retained, while a region of the molecule exposed to solvent could be modified to improve solubility.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical approach that correlates the chemical structure of a series of compounds with their biological activity. orientjchem.org To develop a QSAR model for this compound, a series of analogues would be synthesized and their antibiotic activity measured. researchgate.net Various molecular descriptors (representing properties like size, hydrophobicity, and electronic charge) for each analogue would then be calculated. orientjchem.orgnih.gov Statistical methods are used to build an equation that relates these descriptors to the observed activity. orientjchem.org This resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues, allowing chemists to prioritize the synthesis of the most promising candidates. d-nb.info

| Methodology | Description | Application to this compound | Reference |

|---|---|---|---|

| Molecular Modeling/Docking | Computer simulation of the ligand-receptor interaction to predict binding conformation and affinity. | Predict how this compound analogues bind to bacterial targets, guiding the design of more potent inhibitors. | diva-portal.orgmdpi.com |

| QSAR | Mathematical modeling of the relationship between chemical structure and biological activity. | Predict the antibiotic activity of new, virtual this compound derivatives to prioritize synthetic efforts. | wikipedia.orgorientjchem.org |

Molecular Mechanisms of Action

Identification and Characterization of Biological Targets

The primary biological target of the broader class of rancinamycins appears to be the bacterial ribosome, a critical component of the protein synthesis machinery. vulcanchem.com Specifically, compounds like Rancinamycin IA have been shown to bind to the 50S ribosomal subunit. vulcanchem.com This interaction occurs at the interface of the L3/L4 stalk, a region that plays a crucial role in the translocation step of protein synthesis. vulcanchem.com The ansamycin (B12435341) ring of the molecule inserts into a hydrophobic pocket, which consequently displaces the elongation factor G (EF-G), effectively halting the process of protein chain elongation. vulcanchem.com

While direct studies on Rancinamycin III's binding affinity are not as extensively detailed, its structural similarity to other rancinamycins suggests a comparable mode of action. jst.go.jpnih.gov The antibacterial activity of extracts containing this compound against various multidrug-resistant (MDR) bacterial strains further supports the hypothesis that it targets a fundamental and conserved bacterial process like protein synthesis. ipb.ac.idresearchgate.net

Elucidation of Mechanistic Pathways at the Cellular Level

At the cellular level, the inhibition of protein synthesis by this compound and its congeners triggers a cascade of events that ultimately lead to bacterial growth inhibition or cell death. ipb.ac.idvulcanchem.com By disrupting the production of essential proteins, the bacterium is unable to carry out vital functions, including cell wall maintenance, DNA replication, and metabolic processes. ipb.ac.id

Furthermore, recent studies have highlighted the potential of extracts containing this compound to disrupt biofilm formation. ipb.ac.idresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection against antibiotics and host immune responses. The ability of these extracts to interfere with biofilm integrity suggests a broader mechanism of action that may involve the inhibition of proteins required for biofilm development and maintenance. ipb.ac.id

Inhibition of Specific Enzymatic Processes

The core mechanism of this compound's action is rooted in the inhibition of enzymatic processes central to bacterial survival. The ribosome itself is a ribozyme, and by binding to it, rancinamycins inhibit its peptidyl transferase activity and the GTPase activity of EF-G during translocation. vulcanchem.com

While the primary target is protein synthesis, it is plausible that this compound could indirectly affect other enzymatic pathways. The biosynthesis of many natural products, including antibiotics, involves multimodular enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). japsonline.comresearchgate.net Although this compound is a product of such pathways, its inhibitory action is directed at a different fundamental process in target bacteria. jst.go.jp

Modulation of Cellular Regulatory Networks

The disruption of a central process like protein synthesis inevitably leads to widespread dysregulation of cellular networks. pageplace.de Bacterial cells have intricate regulatory systems that respond to environmental stress, including antibiotic exposure. The inhibition of protein synthesis can trigger stress responses, but the efficacy of this compound suggests that these responses are insufficient to overcome the antibiotic's effect. ipb.ac.id

The impact on regulatory networks can be seen in the context of biofilm formation. The transition from a planktonic (free-swimming) to a biofilm lifestyle is a highly regulated process involving quorum sensing and the expression of specific genes. researchgate.net The ability of extracts containing this compound to inhibit biofilm formation points to a potential modulation of these regulatory pathways, either directly or as a downstream consequence of protein synthesis inhibition. ipb.ac.idresearchgate.net

Interactive Data Table: Antibacterial Activity of Extracts Containing this compound

This table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of an extract from Streptomyces panayensis (APM-21), which contains this compound, against various multidrug-resistant bacteria. researchgate.net

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| E. coli M19 | 125 | 250 |

| P. aeruginosa M19 | 250 | 500 |

| K. pneumoniae M19 | 125 | 250 |

| B. subtilis M19 | 250 | 500 |

| MRSA | 78 | 156 |

Biological Activities in in Vitro Systems

Antibacterial Spectrum and Efficacy In Vitro

Rancinamycin III has been detected in crude extracts of several Streptomyces species, including Streptomyces cyaneus, Streptomyces coerulescens, and Streptomyces panayensis. uj.edu.plipb.ac.id These extracts have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. uj.edu.plipb.ac.id However, it is crucial to note that these extracts contain a mixture of compounds, including another antibacterial agent, enteromycin, making it challenging to attribute the observed activity solely to this compound. uj.edu.plipb.ac.id

Activity against Gram-Positive Bacterial Strains

Extracts containing this compound have shown notable efficacy against Gram-positive bacteria, including the multidrug-resistant pathogen Methicillin-resistant Staphylococcus aureus (MRSA). uj.edu.plipb.ac.id In studies evaluating the minimum inhibitory concentration (MIC) of these crude extracts, significant growth inhibition of MRSA was observed. ipb.ac.id One particular extract from Streptomyces panayensis (APM-21), which contains this compound, exhibited the lowest MIC value of 78 µg/mL against MRSA. ipb.ac.id The activity of these extracts has also been noted against Bacillus subtilis. uj.edu.pl

Activity against Gram-Negative Bacterial Strains

The antibacterial activity of extracts containing this compound extends to Gram-negative bacteria. uj.edu.plipb.ac.id Research has documented the inhibitory effects of these extracts against clinical isolates of Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. uj.edu.plipb.ac.id For instance, an extract from Streptomyces coerulescens (APM-11) containing this compound displayed MIC values of 125 µg/mL against both E. coli and K. pneumoniae, and 250 µg/mL against P. aeruginosa. ipb.ac.id It is important to consider that a related compound, Rancinamycin IA, reportedly lacks activity against Gram-negative species, which may suggest that the observed effects of the extracts are due to synergistic interactions between this compound and other co-occurring compounds.

Anti-Biofilm Activity In Vitro

In addition to their planktonic antibacterial effects, extracts containing this compound have demonstrated significant anti-biofilm capabilities. uj.edu.plipb.ac.id Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The extracts from Streptomyces species APM-7, APM-11, and APM-21, all of which produce this compound, displayed biofilm inhibition values ranging from 6.06% to 72.4%. uj.edu.pl The most potent anti-biofilm activity was observed with the extract from Streptomyces panayensis (APM-21) against MRSA biofilms. uj.edu.plipb.ac.id The precise mechanism by which this compound may contribute to this anti-biofilm activity has not yet been elucidated.

Other Investigated Biological Activities In Vitro (e.g., Antifungal, Enzyme Inhibition)

Currently, there is a lack of specific research data on the antifungal or enzyme inhibition properties of isolated this compound. While some extracts containing this compound also list other compounds with known antifungal or cytotoxic activities, these effects cannot be directly attributed to this compound itself. uj.edu.pl Further investigation is required to determine if this compound possesses any direct antifungal or enzyme-inhibitory activities.

Mechanisms of Antimicrobial Resistance General Principles and Potential Relevance

Enzymatic Inactivation Mechanisms (e.g., Modifying Enzymes)

One of the most effective bacterial defense strategies is to produce enzymes that chemically modify or destroy the antibiotic, rendering it harmless. infectionsinsurgery.org This inactivation prevents the drug from binding to its intended target. infectionsinsurgery.orgnih.gov

These resistance enzymes are broadly divided into two categories: hydrolytic enzymes and modifying enzymes (also called group transferases). nih.gov

Hydrolytic Enzymes: These enzymes, such as the well-known β-lactamases, break down the chemical structure of antibiotics. β-lactamases specifically hydrolyze the amide bond in the β-lactam ring of penicillins and cephalosporins, inactivating them. nih.govnih.govdroracle.ai

Modifying Enzymes: This diverse family of enzymes inactivates antibiotics by adding a chemical group to the molecule. nih.govmdpi.com Common modifications include the addition of acyl, phosphate, nucleotidyl, or glycosyl groups. nih.govmdpi.com This structural change prevents the antibiotic from recognizing and binding to its cellular target. mdpi.com This mechanism is a primary mode of resistance against several antibiotic classes, including aminoglycosides, macrolides, and chloramphenicol. mdpi.comskintherapyletter.com

Potential Relevance to Rancinamycin III

This compound is produced by Streptomyces lincolnensis, the same bacterial species that produces the lincosamide antibiotic, lincomycin. Antibiotics in the lincosamide class are known to be inactivated by nucleotidyltransferases, enzymes that catalyze the addition of a nucleotide. It is plausible that bacteria could develop or acquire similar enzymatic inactivation mechanisms that would be effective against this compound.

Table 1: Enzymatic Inactivation Mechanisms

| Mechanism Type | Description | Examples of Affected Antibiotics |

|---|---|---|

| Hydrolysis | Enzymes cleave critical chemical bonds in the antibiotic's structure, destroying the molecule. | Penicillins, Cephalosporins, Carbapenems (by β-lactamases) nih.govdroracle.ai |

| Group Transfer (Modification) | Enzymes add a chemical group (e.g., acetyl, phosphate) to the antibiotic, blocking its interaction with the target. | Aminoglycosides, Macrolides, Chloramphenicol mdpi.comskintherapyletter.com |

Alterations in Target Sites (e.g., Ribosomal Modifications, Cell Wall Precursor Alterations)

Many antibiotics function by binding to a specific target within the bacterial cell, such as an enzyme or a ribosomal subunit, thereby inhibiting a critical cellular process. cd-genomics.com Bacteria can become resistant by modifying this target site, which diminishes the antibiotic's ability to bind effectively. infectionsinsurgery.orgnih.govmdpi.com These alterations typically arise from mutations in the bacterial genes that code for the target protein or through enzymatic modification of the target itself, such as the methylation of ribosomal RNA. skintherapyletter.comnih.gov

Key examples of target site alteration include:

Ribosomal Modification: Methylation of the 23S ribosomal RNA can confer broad resistance to macrolide, lincosamide, and streptogramin B antibiotics, which all target the 50S ribosomal subunit. skintherapyletter.comnih.gov The added methyl group physically obstructs the antibiotic's binding site. skintherapyletter.com

Cell Wall Precursor Alteration: Enterococci can develop resistance to vancomycin (B549263) by changing the structure of the peptidoglycan precursors in their cell wall, reducing the drug's binding affinity. nih.gov

Enzyme Modification: Mutations in enzymes like DNA gyrase and RNA polymerase can reduce their affinity for quinolone and rifamycin (B1679328) antibiotics, respectively, while still preserving the enzyme's essential function for the cell. nih.govmdpi.com

Potential Relevance to this compound

Given that this compound is related to lincosamides, which inhibit protein synthesis by binding to the 50S ribosomal subunit, the most probable resistance mechanism would be the alteration of this target. guidetopharmacology.orgorthobullets.com Bacteria, particularly Gram-positive organisms like Staphylococcus aureus, could develop resistance to this compound through mutations in ribosomal proteins or, more commonly, through the acquisition of genes (like the erm genes) that encode for methyltransferase enzymes. mdpi.com These enzymes would modify the ribosomal binding site, preventing the drug from inhibiting protein synthesis. skintherapyletter.com

Table 2: Target Site Alteration Mechanisms

| Alteration Method | Description | Examples of Affected Antibiotics |

|---|---|---|

| Target Mutation | Spontaneous mutations in the bacterial chromosome alter the structure of the target protein. nih.gov | Quinolones (DNA gyrase), Rifamycins (RNA polymerase) nih.govmdpi.com |

| Enzymatic Modification of Target | Bacterial enzymes modify the target site, commonly through methylation. skintherapyletter.com | Macrolides, Lincosamides (ribosomal methylation) skintherapyletter.com |

| Target Replacement/Bypass | Bacteria acquire a gene that produces an alternative protein that is resistant to the antibiotic. reactgroup.org | Methicillin (via alternative penicillin-binding protein in MRSA) reactgroup.org |

Efflux Pump Systems Mediating Resistance

Bacteria possess membrane proteins that act as pumps, actively transporting toxic substances out of the cell. reactgroup.orgwikipedia.org These efflux pumps are a significant mechanism of antimicrobial resistance, as they can prevent antibiotics from reaching a sufficiently high concentration within the cell to exert their effect. nih.govmdpi.com

Efflux pumps require energy to function, often using the proton motive force or ATP hydrolysis. wikipedia.org They can be categorized based on their substrate specificity:

Drug-Specific Pumps: These pumps extrude a single type of antibiotic.

Multidrug Resistance (MDR) Pumps: These pumps are more clinically concerning as they can recognize and expel a wide variety of structurally diverse compounds, including multiple classes of antibiotics. wikipedia.orgnih.govmicrobiologyresearch.org

The expression of genes encoding these pumps can be increased in the presence of an antibiotic, leading to higher levels of resistance. reactgroup.orgwikipedia.org Efflux pumps are a particularly important resistance mechanism in Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, as well as in Gram-positive bacteria like Staphylococcus aureus. frontiersin.orgnih.govmdpi.com

Potential Relevance to this compound

Resistance to lincosamides, the class related to this compound, can be mediated by efflux pumps. mdpi.com Therefore, it is highly likely that both Gram-positive and Gram-negative bacteria could utilize MDR efflux pumps to recognize and expel this compound from the cell, contributing to intrinsic or acquired resistance. Overexpression of existing chromosomal efflux pumps or acquisition of new pump-encoding genes could lead to clinically significant resistance.

Table 3: Major Efflux Pump Superfamilies

| Superfamily | Energy Source | Location |

|---|---|---|

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-positive and Gram-negative bacteria nih.gov |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-positive and Gram-negative bacteria nih.gov |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Primarily Gram-negative bacteria mdpi.com |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-positive and Gram-negative bacteria wikipedia.org |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion or Proton Gradient | Gram-positive and Gram-negative bacteria nih.gov |

Horizontal Gene Transfer of Resistance Determinants

Bacteria can rapidly spread resistance genes throughout a population and even across different species through a process called horizontal gene transfer (HGT). reactgroup.orguconn.edu This is a primary driver of the global antibiotic resistance crisis, as it allows bacteria that have never been exposed to an antibiotic to acquire resistance. asm.orglakeforest.edu

The three main mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact via a structure called a pilus. reactgroup.orglakeforest.edu This is a major mechanism for spreading multidrug resistance. uconn.edu

Transduction: The transfer of bacterial DNA from one bacterium to another via a virus that infects bacteria (a bacteriophage). reactgroup.org

Transformation: The uptake and incorporation of short fragments of naked DNA from the surrounding environment, often released by dead bacteria. reactgroup.orglakeforest.edu

These resistance genes are often located on mobile genetic elements, such as plasmids and transposons, which facilitates their movement between bacteria. uconn.edunih.gov

Potential Relevance to this compound

Any of the resistance mechanisms described above—enzymatic inactivation, target site modification, or efflux pumps—could be encoded on a mobile genetic element. If a bacterium develops resistance to this compound, HGT provides a powerful route for that resistance determinant to be transferred to other bacteria. For example, a plasmid carrying a gene for a ribosomal methyltransferase or a lincosamide-inactivating nucleotidyltransferase could be transferred via conjugation, quickly disseminating resistance within a microbial community. uconn.eduasm.org

Fermentation and Bioprocess Optimization

Strain Selection and Improvement for Enhanced Rancinamycin III Production

The primary producer of the rancinamycin complex, including this compound, is the actinomycete Streptomyces lincolnensis. nih.govdoi.org The inherent productivity of this wild-type strain forms the baseline for production. However, for industrial viability, strain improvement programs are essential to enhance the metabolic flux towards this compound synthesis. researchgate.net

Modern strain improvement strategies can be broadly categorized into two main approaches:

Classical Mutagenesis and Screening: This traditional method involves inducing random mutations within the microbial population using physical mutagens (e.g., UV radiation, X-rays) or chemical mutagens (e.g., base analogs, alkylating agents). ramauniversity.ac.in The resulting mutant library is then subjected to high-throughput screening to identify "overproducer" strains. For instance, analogue-resistant mutants, which are insensitive to feedback inhibition by pathway intermediates or final products, can be selected to bypass natural regulatory bottlenecks. ramauniversity.ac.in Similarly, revertants from non-producing mutants have sometimes shown significantly increased yields of antibiotics. ramauniversity.ac.in

Recombinant DNA Technology and Metabolic Engineering: This rational approach involves targeted genetic modifications to the producing organism. slideshare.net Key strategies include:

Gene Amplification: Increasing the copy number of the rancinamycin biosynthetic gene cluster (BGC) to boost the expression of necessary enzymes. researchgate.net

Pathway Engineering: Inactivating competing metabolic pathways that divert precursors away from rancinamycin synthesis. researchgate.net For example, since this compound is a carbasugar, engineering could focus on enhancing the pool of precursors derived from primary carbohydrate metabolism. doi.org

Regulatory Gene Manipulation: Modifying regulatory genes that control the expression of the BGC. Since rancinamycin production is linked to sulfur metabolism, genes responding to sulfur availability, such as cysB, could be targeted. vulcanchem.com

The goal of these techniques is to develop a robust industrial strain with characteristics such as high productivity, genetic stability, reduced formation of undesired byproducts, and efficient utilization of inexpensive substrates. slideshare.net

Optimization of Culture Media Composition (e.g., Carbon, Nitrogen, Sulfur Sources)

The composition of the culture medium is a critical factor influencing both microbial growth and the production of secondary metabolites like this compound. alagappauniversity.ac.in Optimization involves systematically evaluating different nutrient sources to find the ideal balance that promotes high-yield synthesis. trjfas.org

Carbon Sources: Carbon sources provide the essential backbone for the biosynthesis of primary and secondary metabolites. mdpi.com The choice of carbon source can significantly impact the final product yield. While various carbohydrates like glucose, fructose, sucrose, and starch are commonly tested, the optimal choice is strain- and product-specific. trjfas.orgpjmonline.org For many Streptomyces fermentations, glucose is a primary choice, but excess concentrations can sometimes lead to catabolite repression, inhibiting secondary metabolite production. researchgate.net

Nitrogen Sources: Nitrogen is a fundamental component of amino acids and, consequently, the enzymes responsible for antibiotic synthesis. mdpi.com Both organic (e.g., yeast extract, peptone, tryptone) and inorganic (e.g., ammonium (B1175870) sulfate, sodium nitrate) nitrogen sources are evaluated. mdpi.com The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize, as nitrogen limitation is often a trigger for the onset of secondary metabolism in Streptomyces. pjmonline.org

Sulfur Sources: The most distinctive feature of rancinamycin fermentation is its dependence on sulfur availability. Production of the entire rancinamycin complex (I, II, III, and IV) by S. lincolnensis is specifically induced in a sulfur-depleted culture medium. nih.govdoi.org This suggests that sulfur metabolism plays a key regulatory role in the biosynthetic pathway. vulcanchem.commdpi.com Therefore, controlling the initial concentration of sulfur sources (like sulfates) at limiting levels is a primary strategy for triggering and sustaining this compound production.

The following table summarizes typical components investigated for optimizing antibiotic production media for Streptomyces species.

| Media Component | Examples of Sources Investigated | Typical Role in Fermentation |

| Carbon Source | Glucose, Fructose, Starch, Maltose, Glycerol | Energy source and provision of biosynthetic precursors. trjfas.orgpjmonline.org |

| Nitrogen Source | Yeast Extract, Peptone, Ammonium Sulfate, Sodium Nitrate | Building blocks for amino acids, proteins, and enzymes. mdpi.commdpi.com |

| Sulfur Source | Sulfates | Essential for specific amino acids and cofactors; limiting sulfur is a key trigger for rancinamycin production. nih.govmdpi.com |

| Phosphate Source | Potassium Dihydrogen Phosphate | Component of nucleic acids and phospholipids; involved in energy metabolism. mdpi.com |

| Trace Elements | Mg²⁺, Fe²⁺, Zn²⁺, Mn²⁺ | Cofactors for enzymatic reactions essential for growth and secondary metabolism. |

This table is generated based on general principles of Streptomyces fermentation optimization; specific concentrations for this compound production would require empirical determination.

Fermentation Parameter Optimization (e.g., Temperature, pH, Aeration, Agitation)

Physical parameters within the bioreactor must be carefully controlled to ensure optimal conditions for microbial growth and product formation. slideshare.net These parameters are often interdependent and need to be optimized in conjunction.

Temperature: Most Streptomyces species are mesophilic, with optimal temperatures for antibiotic production typically falling between 25°C and 35°C. mdpi.comuniven.ac.za Temperature affects enzyme kinetics and cell membrane fluidity. An optimal temperature ensures maximal enzymatic activity for the biosynthetic pathway without inducing thermal stress on the organism. researchgate.net

pH: The pH of the culture medium influences nutrient uptake and enzyme stability. The optimal pH for Streptomyces fermentations is generally maintained around neutral (pH 7.0-7.5). univen.ac.za During fermentation, metabolic activity can cause pH shifts, necessitating the use of buffering agents in the medium or automated addition of acids and bases to maintain the desired pH level. slideshare.netresearchgate.net

Aeration and Agitation: As aerobic organisms, Streptomyces require a sufficient supply of dissolved oxygen (DO) for growth and metabolism. mdpi.com Aeration (supplying air or oxygen) and agitation (stirring) work together to ensure efficient oxygen transfer from the gas phase to the liquid medium. The rate of oxygen transfer is described by the volumetric oxygen transfer coefficient (kLa). mdpi.com Optimizing agitation speed and aeration rate is crucial; insufficient oxygen can limit production, while excessive shear stress from high agitation can damage mycelial structures. mdpi.comnih.gov

The following table outlines key physical parameters and their typical target ranges for antibiotic fermentation.

| Parameter | Typical Optimized Range | Rationale for Control |

| Temperature | 25°C - 35°C | Affects microbial growth rate and enzyme activity. mdpi.comuniven.ac.za |

| pH | 7.0 - 7.5 | Impacts nutrient solubility, uptake, and enzyme function. univen.ac.za |

| Agitation Speed | 150 - 300 rpm (lab scale) | Ensures homogenous mixing of nutrients and aids in oxygen transfer; high speeds can cause shear stress. mdpi.com |

| Aeration Rate | 1.0 - 2.0 vvm (volume of air per volume of medium per minute) | Provides dissolved oxygen required for aerobic respiration and biosynthesis. mdpi.com |

This table provides general ranges based on Streptomyces fermentation studies. The precise optimum for this compound would be determined experimentally.

Scale-Up Considerations and Bioreactor Studies for Industrial Production

Translating a successful lab-scale fermentation (e.g., in 5 L bioreactors) to an industrial scale (e.g., >10,000 L) is a significant challenge in bioprocess engineering. researchgate.netresearchgate.net The primary goal of scale-up is to reproduce the productivity of the small-scale process in a much larger volume, which is not a trivial task due to changes in physical and hydrodynamic properties. researchgate.net

Key considerations for the scale-up of this compound production include:

Maintaining Geometric Similarity: To the extent possible, large-scale bioreactors are designed to be geometrically similar to their smaller counterparts to maintain similar flow patterns.

Constant Power per Unit Volume (P/V): This is a common scale-up criterion where the agitator power input per volume of culture liquid is kept constant. It aims to provide a similar level of mixing and shear stress across scales. nih.gov

Constant Volumetric Oxygen Transfer Coefficient (kLa): Ensuring an equivalent kLa is critical for maintaining a sufficient supply of dissolved oxygen. As reactor volume increases, achieving the same kLa often requires adjustments to agitation, aeration, and vessel pressure. mdpi.comnih.gov

Mixing Time: This parameter refers to the time required to achieve homogeneity after the addition of a substance (e.g., acid/base for pH control). Longer mixing times in large reactors can lead to gradients in pH, temperature, and nutrient concentration, which can stress the microorganisms and reduce yield. researchgate.net

CO₂ Removal: At large scales, inefficient removal of carbon dioxide produced by cellular respiration can lead to its accumulation, which can be inhibitory to cell growth and productivity. Scale-up strategies must ensure adequate gas flow to strip CO₂ from the broth. nih.gov

Bioreactor studies for industrial production would involve pilot-scale runs (e.g., 100-1000 L) to validate these scale-up parameters before committing to full-scale manufacturing. researchgate.net These studies help refine the process control strategy to ensure consistent and economically viable production of this compound.

Advanced Analytical and Structural Elucidation Techniques

Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry, IR, UV)

Spectroscopic methods are fundamental to deducing the molecular structure of Rancinamycin III. A combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy was used to establish its foundational structure. wgtn.ac.nzucm.es

Nuclear Magnetic Resonance (NMR) Spectroscopy Early structural studies utilized both proton (¹H NMR, then called PMR) and carbon-13 (¹³C NMR, or CMR) spectroscopy to determine the connectivity of atoms in this compound. wgtn.ac.nzucm.es These techniques map the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular skeleton. While the original detailed spectral data are not extensively published, the use of NMR was crucial for identifying the cyclohexene (B86901) ring, the four hydroxyl groups, and the carbaldehyde functional group. wgtn.ac.nzucm.esvdoc.pub In modern analysis, advanced 2D NMR techniques would be employed to definitively assign all proton and carbon signals and establish through-bond and through-space correlations, which are critical for subsequent stereochemical analysis.

Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. Recent studies have employed high-resolution mass spectrometry, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify this compound in crude extracts from various actinomycete strains. researchgate.net This method couples the separation power of liquid chromatography with the precise mass analysis of a Quadrupole Time-of-Flight (QTof) mass spectrometer. researchgate.net The high accuracy of this technique allows for the confident identification of this compound based on its exact mass and fragmentation pattern.

Infrared (IR) and Ultraviolet (UV) Spectroscopy IR and UV spectroscopy provide information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy : This technique measures the vibrational frequencies of bonds within a molecule. wgtn.ac.nzucm.es For this compound, IR spectra would confirm the presence of key functional groups. Although specific peak values for this compound are not detailed in recent literature, a characteristic spectrum would show broad absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching for the alkene and alkane parts of the ring, and a sharp, strong absorption for the C=O stretching of the aldehyde.

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about conjugated systems. wgtn.ac.nzucm.es The spectrum for this compound is characterized by an absorption maximum that indicates the presence of the α,β-unsaturated aldehyde system within the cyclohexene ring. This chromophore is responsible for its UV activity.

X-ray Crystallography for Related Compounds and Intermediate Structures

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. However, this technique requires a single, high-quality crystal, which can be challenging to obtain for many natural products.

To date, a crystal structure for this compound itself has not been reported in the literature. This is a primary reason why its absolute stereochemistry remains unconfirmed from the original studies. However, crystallographic analysis has been invaluable in the study of synthetic intermediates and related compounds. For instance, synthetic strategies aimed at producing this compound and its analogs have utilized X-ray crystallography to confirm the structure and stereochemistry of key precursor molecules. ucm.es This provides an unambiguous structural anchor at a specific stage of the synthesis, ensuring the correct stereochemical pathway is being followed.

Chromatographic Methods for Isolation and Purity Assessment

The isolation of this compound from the fermentation broth of S. lincolnensis involves a multi-step process heavily reliant on chromatographic techniques. The initial extracts contain a complex mixture of related metabolites, including other rancinamycins.

The general strategy involves a series of chromatographic separations with increasing resolving power. Open-column chromatography is often used for initial fractionation of the crude extract. This is typically followed by High-Performance Liquid Chromatography (HPLC) for further purification to yield the pure compound. Purity assessment is then performed using analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometer. researchgate.net

Advanced Chiroptical Spectroscopy for Absolute Stereochemistry Determination

Given the lack of X-ray crystal data for this compound, its absolute configuration remains unknown. Advanced chiroptical spectroscopy methods are the primary non-crystallographic tools for determining the absolute stereochemistry of chiral molecules in solution.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. The main techniques include:

Electronic Circular Dichroism (ECD) : ECD measures the difference in absorption of left and right circularly polarized UV-Vis light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. For this compound, the α,β-unsaturated aldehyde provides a chromophore suitable for ECD analysis. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers, the absolute configuration can be assigned. researchgate.net

Vibrational Circular Dichroism (VCD) : VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized infrared light. It provides a wealth of stereochemical information from the entire molecule, not just the chromophoric regions.

The application of these techniques, particularly ECD coupled with computational analysis, represents the most promising path to elucidating the complete, unambiguous 3D structure of this compound. researchgate.net

Compound Names Mentioned

Future Research Directions and Unexplored Potential

Discovery of Novel Rancinamycin-Related Natural Products from Diverse Sources

The discovery of new bioactive compounds is crucial for overcoming challenges like antimicrobial resistance. nih.gov The structural complexity of natural products provides a rich scaffold for drug discovery. guidetopharmacology.org Future research should focus on identifying novel analogues of Rancinamycin III by exploring diverse and often underexplored ecological niches.

Actinobacteria, particularly the genus Streptomyces, are known for their prolific production of secondary metabolites and possess a vast, untapped reservoir of biosynthetic gene clusters. guidetopharmacology.org Modern discovery strategies can accelerate the identification of new rancinamycin-related compounds:

Genome Mining: By sequencing the genomes of various Streptomyces strains and other actinomycetes, it is possible to identify biosynthetic gene clusters (BGCs) similar to the one responsible for rancinamycin production. This genomics-driven approach can pinpoint strains with the genetic potential to produce novel derivatives. researchgate.net

Exploring Extreme Environments: Isolating and screening microbes from unique environments such as marine sediments, deserts, and volcanic soils could yield strains that have evolved to produce unique chemical structures for survival. These environments may harbor actinomycetes that synthesize rancinamycin analogues with enhanced stability or novel bioactivities.

Co-culture and Elicitation: Cultivating Streptomyces lincolnensis or related strains with other microorganisms can trigger the expression of "silent" or cryptic gene clusters, leading to the production of previously unobserved metabolites. guidetopharmacology.org Similarly, the introduction of chemical elicitors to the culture medium can induce the biosynthesis of new compounds.

This systematic exploration could lead to the discovery of a family of rancinamycin-related molecules with a range of potencies and specificities, greatly facilitating drug development efforts. researchgate.net

Comprehensive Enzyme Kinetics Studies of Biosynthetic Enzymes

Understanding the enzymatic machinery behind this compound biosynthesis is fundamental for its potential biotechnological production and modification. Enzyme kinetics provides quantitative measures of an enzyme's catalytic efficiency and its affinity for substrates. researchgate.netnih.gov A primary goal for future research is to conduct detailed kinetic analyses of the key enzymes involved in the this compound biosynthetic pathway.

This research would involve:

Identification and Isolation: Identifying the specific genes in the biosynthetic gene cluster that code for enzymes such as cyclases, hydroxylases, and dehydrogenases responsible for constructing the core carbasugar ring and tailoring it.

Kinetic Characterization: Expressing and purifying these enzymes to perform steady-state kinetic studies. This would determine key parameters for each enzyme, as detailed in the table below.

| Kinetic Parameter | Definition | Significance in this compound Research |

|---|---|---|

| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. It reflects the enzyme's affinity for its substrate. scispace.com | A low Km value would indicate a high affinity of a biosynthetic enzyme for its precursor molecule, providing insight into the efficiency of the pathway. |

| Maximal Velocity (Vmax) | The maximum rate of the reaction when the enzyme is saturated with the substrate. scispace.com | Determining Vmax helps identify the rate-limiting steps in the biosynthetic pathway, which can be targeted for optimization to improve overall yield. nih.gov |

| Catalytic Constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Provides a direct measure of the catalytic efficiency of individual enzymes in the pathway. |

| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate into a product, considering both binding and catalysis. | Allows for the comparison of different enzymes or the efficiency of a single enzyme with different substrates, guiding efforts in biocatalysis and synthetic biology. |

The data gathered from these studies would be invaluable for metabolic engineering of the producing organism to enhance the yield of this compound or to generate novel derivatives through combinatorial biosynthesis.

Investigation of Unconventional Biological Activities

While this compound is known for its in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, its full biological activity spectrum is likely broader. nih.govnih.gov Many natural products exhibit multiple functionalities. Future research should therefore investigate unconventional biological activities beyond simple bactericidal or bacteriostatic effects.

Potential areas for investigation include:

Anti-Biofilm Activity: Bacterial biofilms are structured communities of cells that adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.gov Investigating the ability of this compound to inhibit biofilm formation or disrupt established biofilms could open new therapeutic avenues for chronic infections.

Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. uu.nl this compound could be screened for its ability to interfere with these signaling pathways, potentially disarming pathogens without killing them, which may reduce the selective pressure for resistance.

Antiviral and Antifungal Activity: The structural similarity of this compound to carbohydrates suggests it might interfere with biological processes in other microorganisms. Screening against a panel of pathogenic viruses and fungi is a logical next step.

Enzyme Inhibition: As a carbasugar, this compound is a structural mimic of natural pyranoses and may act as an inhibitor of carbohydrate-processing enzymes like glycosidases. nih.gov Such activity is relevant in contexts ranging from diabetes (inhibition of α-glucosidase) to viral infections (inhibition of viral neuraminidase).

Exploring these less conventional activities could reveal novel therapeutic applications for this compound and its analogues.

Systems Biology and Proteomics Approaches to Understand Cellular Interactions

To fully understand the mechanism of action of this compound, a systems-level approach is necessary. Systems biology integrates large-scale datasets to create a holistic view of cellular processes. mdpi.com Proteomics, the large-scale study of proteins, is a key technology in this endeavor, allowing researchers to observe the global response of a cell to a drug. nih.gov

A future research strategy could involve:

Quantitative Proteomics: Treat a target bacterium (e.g., Staphylococcus aureus) with a sub-lethal concentration of this compound.

Protein Expression Profiling: Use high-resolution mass spectrometry to compare the proteome of the treated bacteria with an untreated control group. This will identify proteins that are significantly up- or down-regulated in response to the compound.

Pathway Analysis: The identified proteins can be mapped to known cellular pathways (e.g., cell wall synthesis, protein synthesis, DNA replication). This analysis can reveal which cellular processes are most perturbed by the antibiotic, pointing toward its mechanism of action.

Target Identification: Techniques like thermal proteome profiling or affinity chromatography coupled with mass spectrometry could be used to directly identify the protein(s) that this compound binds to within the cell.

This approach provides an unbiased, global perspective on the antibiotic's cellular interactions, moving beyond a single-target hypothesis and potentially uncovering novel mechanisms of action or off-target effects. nih.gov

Comparative Analysis with Other Carbasugar Antibiotics for Structural Insights

This compound belongs to the carbasugar class of natural products. mdpi.com Carbasugars are carbohydrate mimics in which the endocyclic oxygen atom of a sugar ring is replaced by a carbon. nih.gov This structural modification grants them stability against enzymatic hydrolysis, making them effective enzyme inhibitors. A comparative analysis of this compound with other known carbasugar antibiotics can provide valuable structure-activity relationship (SAR) insights.

Notable carbasugar antibiotics for comparison include the validamycins (B6595820) and acarbose (B1664774), both of which are known glycosidase inhibitors. researchgate.net

| Compound | Core Structure | Key Functional Groups | Known Biological Target |

|---|---|---|---|

| This compound | Monocyclic C6 (Cyclohexene) | Four hydroxyl groups (-OH), one aldehyde group (-CHO) scispace.com | Specific target unknown; general antibacterial activity |

| Validamycin A | Bicyclic C7-N-C6 (Valienamine linked to Validatol) | Multiple hydroxyl groups, secondary amine (-NH-) | Trehalase inhibitor |

| Acarbose | Pseudotetrasaccharide with a C7N core (Acarbose) | Multiple hydroxyl groups, secondary amine, multiple carbocyclic rings | α-glucosidase inhibitor |

Structural Insights:

Core Ring System: this compound possesses a simple monocyclic cyclohexene (B86901) core. In contrast, validamycins and acarbose have more complex structures, often involving nitrogen within the ring system (aminocarbasugars) or linkages between multiple carbocyclic units.

Functional Groups: The presence of an α,β-unsaturated aldehyde in this compound is a key distinguishing feature and likely crucial for its biological activity, possibly acting as a Michael acceptor to form covalent bonds with biological nucleophiles. scispace.com This differs from the mechanism of competitive enzyme inhibition typical for acarbose and validamycin.

Stereochemistry: The precise stereochemistry of the four hydroxyl groups on the this compound ring has not been fully elucidated. scispace.com Future studies to define this stereochemistry and compare it to the arrangements in other carbasugars will be critical for understanding target recognition and binding affinity.

By comparing these structures, researchers can formulate hypotheses about how specific structural motifs contribute to biological activity and target specificity, guiding the rational design of novel and more potent carbasugar-based therapeutic agents.

Q & A

Q. What is the taxonomic origin of Rancinamycin III, and what methodologies were used for its initial isolation?

this compound is a secondary metabolite produced by Streptomyces lincolnensis var. Linaolnensis, a soil-dwelling Gram-positive bacterium. Initial isolation involves fermentation under controlled conditions (e.g., specific carbon sources like sugars or amino acids), followed by solvent extraction and chromatographic purification (e.g., HPLC). Taxonomic identification typically relies on 16S rRNA sequencing and morphological analysis of sporulating hyphae .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. NMR provides stereochemical and functional group data, while HR-MS confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve absolute configurations if suitable crystals are obtained .

Q. Which bioassay methods are standard for evaluating this compound’s antimicrobial activity?

Minimum Inhibitory Concentration (MIC) assays and disk diffusion tests are commonly used. Ensure standardized protocols (e.g., CLSI guidelines) for bacterial strains, growth media, and incubation conditions. Include positive controls (e.g., known antibiotics) and statistical validation of zone-of-inhibition measurements .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across studies?

- Replicate experiments under identical conditions (pH, temperature, inoculum size).

- Standardize assays : Use reference strains (e.g., ATCC controls) and validate purity of the compound via HPLC.

- Analyze variables : Differences in solvent carriers, bacterial growth phases, or assay endpoints (e.g., optical density vs. colony counting) may explain discrepancies .

Q. What strategies optimize this compound yield in laboratory-scale fermentations?

- Parameter screening : Use Design of Experiments (DoE) to test carbon/nitrogen ratios, aeration rates, and pH.

- Precursor feeding : Add biosynthetic precursors (e.g., acetate or malonate) to enhance polyketide synthesis.

- Metabolic engineering : Knock out competing pathways (e.g., via CRISPR-Cas9) to redirect flux toward this compound production .

Q. How can genomic and metabolomic approaches elucidate this compound’s biosynthetic pathway?

- Genome mining : Identify biosynthetic gene clusters (BGCs) using tools like antiSMASH.

- Gene knockout : Disrupt candidate genes (e.g., polyketide synthases) and analyze metabolite profiles via LC-MS.

- Isotopic labeling : Trace incorporation of labeled precursors (e.g., ¹³C-acetate) to map carbon backbone assembly .

Q. What challenges arise in determining the absolute configuration of this compound’s stereocenters?

- Chiral chromatography : Compare retention times with synthetic enantiomers.

- Circular Dichroism (CD) : Correlate spectral data with known configurations of related compounds.

- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts for stereoisomers .

Q. How to design a study investigating this compound’s synergistic effects with other antibiotics?

- Checkerboard assays : Test fractional inhibitory concentration (FIC) indices across combinatorial doses.

- Mechanistic analysis : Use transcriptomics (RNA-seq) to identify upregulated pathways in synergistic vs. monotherapy conditions.

- Statistical validation : Apply Bliss independence or Loewe additivity models to quantify synergy .

Q. What methodologies ensure reproducibility in this compound research?

- Metadata documentation : Record fermentation parameters (e.g., agitation speed, inoculum age) and raw spectral data.

- Open-access protocols : Share detailed methods via platforms like Protocols.io .

- Collaborative verification : Cross-validate results with independent labs using identical strains and reagents .

Methodological Guidelines

- Data Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for bioactivity comparisons. Report p-values and effect sizes .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and declare approval codes in publications .

- Literature Review : Prioritize peer-reviewed journals over preprints. Use tools like SciFinder to track structural analogs and biosynthesis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.